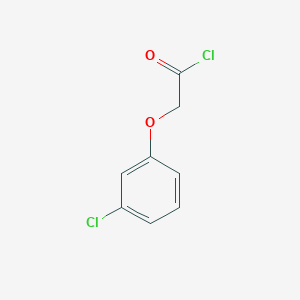

3-Chlorophenoxyacetyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

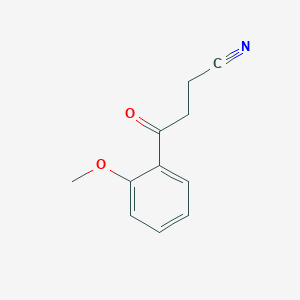

Synthesis Analysis

The synthesis of chloroacetyl chloride derivatives, including compounds structurally related to 3-Chlorophenoxyacetyl chloride, involves chlorination and acetylation processes. For instance, compounds such as 3-chloropropanoyl chloride have been synthesized through various chemical pathways, including the use of chlorinating reagents and acetic acid derivatives (Movsisyan et al., 2018).

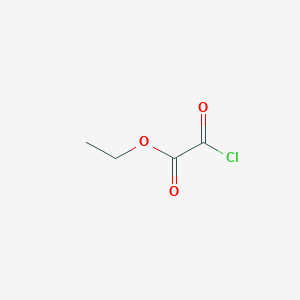

Molecular Structure Analysis

Molecular and conformational structures of chloroacetyl chloride derivatives are studied using techniques like gas-phase electron diffraction and computational methods, revealing the presence of multiple low-energy conformers. For example, Johansen and Hagen (2006) provided detailed analyses of the molecular structure of 3-chloropropanoyl chloride, highlighting the presence of conformers and their structural parameters (Johansen & Hagen, 2006).

Chemical Reactions and Properties

Chemical reactions involving chloroacetyl chloride derivatives are versatile, leading to various functionalized compounds. For instance, chloroacetyl chloride reacts with aldehydes to synthesize trichloromethylated olefins, which serve as precursors for enynes and dienes (Karatholuvhu & Fuchs, 2004).

Physical Properties Analysis

The physical properties, such as boiling points, melting points, and solubility of chloroacetyl chloride derivatives, are critical for their application in chemical synthesis and materials science. Although specific data for 3-Chlorophenoxyacetyl chloride was not found, related compounds exhibit distinct physical properties that influence their handling and use in reactions.

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, stability under various conditions, and susceptibility to hydrolysis, are essential for understanding the behavior of chloroacetyl chloride derivatives in chemical reactions. Studies on compounds like chloroacetyl chloride and its derivatives provide insights into their chemical behavior, including decomposition mechanisms and reactions with other functional groups (Li et al., 2016).

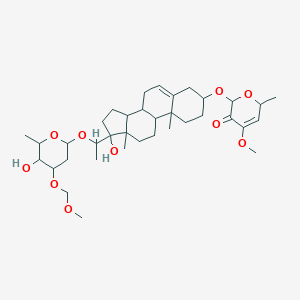

Wissenschaftliche Forschungsanwendungen

-

Scientific Field : Life Science Chemicals

- Application Summary : 3-Chlorophenoxyacetyl chloride is a chemical building block used in life science research .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research context. Unfortunately, detailed procedures or technical parameters are not provided in the available resources .

- Results or Outcomes : The outcomes would also depend on the specific research context. The available resources do not provide quantitative data or statistical analyses related to the use of 3-Chlorophenoxyacetyl chloride .

-

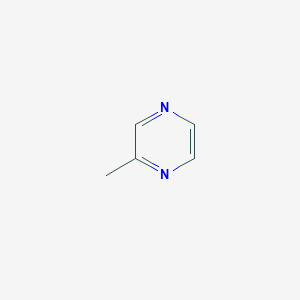

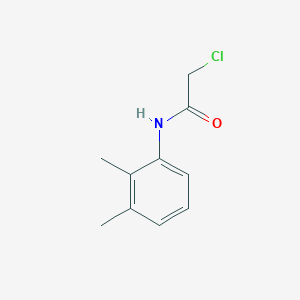

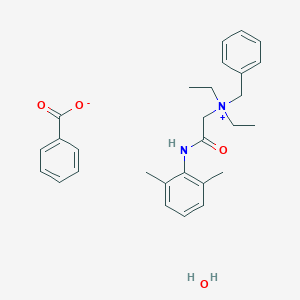

Scientific Field : Synthesis of Lidocaine

- Application Summary : 3-Chlorophenoxyacetyl chloride can be used in the synthesis of lidocaine, a common local anesthetic and antiarrhythmic drug .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis protocol. Unfortunately, detailed procedures or technical parameters are not provided in the available resources .

- Results or Outcomes : The outcome of this application would be the production of lidocaine. The available resources do not provide quantitative data or statistical analyses related to the use of 3-Chlorophenoxyacetyl chloride in this context .

-

Scientific Field : Production of Herbicides

- Application Summary : 3-Chlorophenoxyacetyl chloride is used as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor, and butachlor .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis protocol for each herbicide. Unfortunately, detailed procedures or technical parameters are not provided in the available resources .

- Results or Outcomes : The outcome of this application would be the production of various herbicides. The available resources do not provide quantitative data or statistical analyses related to the use of 3-Chlorophenoxyacetyl chloride in this context .

-

Scientific Field : Synthesis of Phenoxy Acetamide Derivatives

- Application Summary : 3-Chlorophenoxyacetyl chloride can be used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline), which have been investigated for their potential therapeutic properties .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis protocol. Unfortunately, detailed procedures or technical parameters are not provided in the available resources .

- Results or Outcomes : The outcome of this application would be the production of phenoxy acetamide and its derivatives. The available resources do not provide quantitative data or statistical analyses related to the use of 3-Chlorophenoxyacetyl chloride in this context .

-

Scientific Field : Production of Phenacyl Chloride

- Application Summary : Some 3-Chlorophenoxyacetyl chloride is used to produce phenacyl chloride, another chemical intermediate, also used as a tear gas .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis protocol for phenacyl chloride. Unfortunately, detailed procedures or technical parameters are not provided in the available resources .

- Results or Outcomes : The outcome of this application would be the production of phenacyl chloride. The available resources do not provide quantitative data or statistical analyses related to the use of 3-Chlorophenoxyacetyl chloride in this context .

Eigenschaften

IUPAC Name |

2-(3-chlorophenoxy)acetyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPINZNVDHXIYAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426631 |

Source

|

| Record name | 3-CHLOROPHENOXYACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorophenoxyacetyl chloride | |

CAS RN |

114476-84-5 |

Source

|

| Record name | 3-CHLOROPHENOXYACETYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)

![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)